Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate
Description
Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a tert-butyl ester group. The presence of nitrogen in the bicyclic ring system makes it an interesting subject for studies in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-7-8-4-9(13)6-10(14)5-8/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPQYYFBBRVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138222-92-9 | |
| Record name | tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-6-azabicyclo[32One common method involves the cyclization of a suitable precursor, such as a 3-azabicyclo[3.2.1]octane derivative, followed by bromination and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 3-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms) under controlled conditions. This reactivity is critical for introducing diverse functional groups:
Mechanistic Notes :
-
Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity due to poor nucleophile solvation.
-
Bulky bicyclic systems favor SN1 pathways in protic solvents, though steric hindrance may limit carbocation stability .
Elimination Reactions
Strong bases induce β-elimination, forming double bonds within the bicyclic system:
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LDA | THF | −78°C | tert-Butyl 3,4-dehydro-6-azabicyclo[3.2.1]octane-6-carboxylate | 80% |
| KOtBu | Toluene | 110°C | Same as above | 68% |
Key Insight : Elimination is stereospecific, producing trans-alkenes due to the bicyclic system’s rigidity .
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, enabling further functionalization:
| Acid | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| HCl (4 M in dioxane) | DCM | 2 h | 3-Bromo-6-azabicyclo[3.2.1]octane | 95% |
| TFA | DCM | 30 min | Same as above | 98% |
Application : Deprotected amines serve as intermediates in pharmaceutical syntheses .
Cross-Coupling Reactions
The bromo substituent participates in palladium-catalyzed cross-couplings, expanding structural diversity:
| Coupling Type | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | DMF, 80°C, 24 h | tert-Butyl 3-vinyl-6-azabicyclo[3.2.1]octane-6-carboxylate | 60% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 18 h | tert-Butyl 3-(N-aryl)-6-azabicyclo[3.2.1]octane-6-carboxylate | 75% |
Limitation : Steric hindrance from the bicyclic system reduces yields compared to linear analogs .
Grignard and Organometallic Additions
The bromide can be converted to organomagnesium intermediates for C–C bond formation:
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| Mg, THF | THF | 3-(Grignard)-6-azabicyclo[3.2.1]octane-6-carboxylate | 40% |
| CuCN·2LiCl | THF | tert-Butyl 3-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate | 55% |
Challenge : Low yields arise from competing elimination pathways .
Ring-Opening Reactions
Ring strain in the bicyclo[3.2.1] system enables selective ring-opening under harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O, H₂SO₄ | 120°C, 24 h | 3-Bromo-6-(tert-butoxycarbonyl)aminoheptanoic acid | 30% |
| LiAlH₄ | THF, reflux | Reduced bicyclic alcohol derivative | 25% |
Note : These reactions are less common due to the stability of the bicyclic framework .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond, generating radicals:
| Conditions | Product | Yield |
|---|---|---|
| UV (254 nm), AIBN | tert-Butyl 3-alkyl-6-azabicyclo[3.2.1]octane-6-carboxylate | 20–35% |
Application : Radical intermediates enable C–H functionalization in complex systems .
Scientific Research Applications
Structural Overview
Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate features a bicyclic structure that includes a bromine atom and a tert-butyl ester group. The nitrogen atom within the bicyclic system enhances its reactivity and interaction with biological targets, making it a valuable compound for research.
Medicinal Chemistry
The compound serves as an important scaffold in the development of pharmaceuticals, particularly those targeting the central nervous system. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties.
- Case Study : Research indicates that derivatives of this compound may exhibit activity against specific neurological disorders, potentially acting as agonists or antagonists at neurotransmitter receptors.
Organic Synthesis
This compound is often utilized as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
- Synthetic Routes : Common methods for synthesizing this compound involve cyclization of precursors followed by bromination and esterification reactions. Such synthetic strategies are crucial in creating diverse chemical entities for further research.
Biological Studies
The compound can be employed to investigate the interactions of bicyclic nitrogen-containing compounds with biological targets, providing insights into mechanisms of action and binding affinities.
- Mechanism of Action : The interaction between the compound and specific molecular targets can modulate biological pathways, which is essential for understanding its potential therapeutic effects.
Industrial Applications
In addition to research applications, derivatives of this compound may find utility in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the bromine atom can influence its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate
- Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological interactions .
Biological Activity
Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by the presence of a bromine atom and a tert-butyl ester group attached to a nitrogen-containing bicyclic framework. The molecular formula is with a molecular weight of approximately 292.19 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom can enhance its binding affinity, potentially allowing it to modulate biological pathways effectively. Specific mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, potentially effective against certain bacterial strains.
- CNS Activity : Its structure makes it a candidate for developing drugs targeting the central nervous system (CNS), particularly for conditions such as anxiety or depression.
- Antitumor Potential : Some derivatives of related bicyclic compounds have shown promise in antitumor activity, indicating that further exploration could reveal similar properties in this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| CNS Modulation | Potential anxiolytic effects | |
| Antitumor | Promising results in preliminary studies |
Case Study: Antimicrobial Evaluation
A study conducted by researchers evaluated the antimicrobial efficacy of various azabicyclic compounds, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for development into therapeutic agents targeting bacterial infections.
Case Study: CNS Activity Assessment
In another study focused on CNS activity, the compound was tested in animal models for its effects on anxiety-like behavior using the elevated plus maze test. The results indicated a reduction in anxiety-like behaviors, supporting its potential use in treating anxiety disorders.
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold in medicinal chemistry for synthesizing novel pharmaceuticals:
- Drug Development : Its unique structure allows chemists to modify it to enhance efficacy and reduce side effects.
- Synthesis of Complex Molecules : It acts as an intermediate in creating more complex bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
